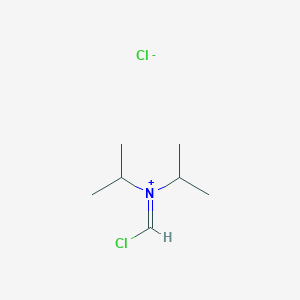
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their antimicrobial properties and are widely used in disinfectants, antiseptics, and surfactants.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of quaternary ammonium compounds typically involves the alkylation of tertiary amines with alkyl halides. For 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, the reaction might involve the following steps:
Starting Materials: Tertiary amine (e.g., N-(1-methylethyl)-2-propanamine) and an alkyl halide (e.g., chloromethylene chloride).
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions.
Product Isolation: The product is typically isolated by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of quaternary ammonium compounds is often carried out in large reactors with continuous monitoring of reaction parameters such as temperature, pressure, and pH. The use of automated systems ensures consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
Quaternary ammonium compounds can undergo various chemical reactions, including:
Substitution Reactions: These compounds can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: While quaternary ammonium compounds are generally stable, they can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can yield alcohols, while oxidation reactions can produce aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Quaternary ammonium compounds, including 2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride, have a wide range of applications in scientific research:
Chemistry: Used as phase transfer catalysts in organic synthesis.
Biology: Employed as antimicrobial agents in cell culture and microbiology.
Medicine: Utilized in disinfectants and antiseptics for their antimicrobial properties.
Industry: Applied in the formulation of surfactants, detergents, and fabric softeners.
Wirkmechanismus
The antimicrobial action of quaternary ammonium compounds is primarily due to their ability to disrupt microbial cell membranes. The positively charged ammonium ion interacts with the negatively charged components of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound widely used as a disinfectant and antiseptic.
Cetylpyridinium Chloride: Used in mouthwashes and throat lozenges for its antimicrobial properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness
2-Propanaminium, N-(chloromethylene)-N-(1-methylethyl)-, chloride may have unique properties or applications based on its specific structure and functional groups. For example, its antimicrobial efficacy, solubility, and stability could differ from other quaternary ammonium compounds, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
54485-04-0 |
|---|---|
Molekularformel |
C7H15Cl2N |
Molekulargewicht |
184.10 g/mol |
IUPAC-Name |
chloromethylidene-di(propan-2-yl)azanium;chloride |
InChI |
InChI=1S/C7H15ClN.ClH/c1-6(2)9(5-8)7(3)4;/h5-7H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
GYFYXTBCJNXNGK-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)[N+](=CCl)C(C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


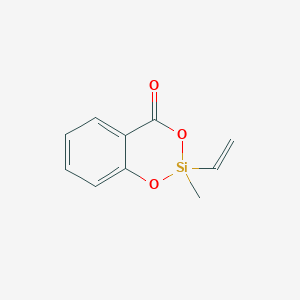
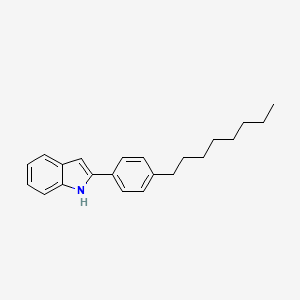

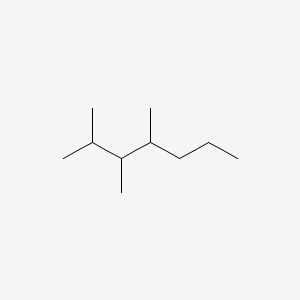
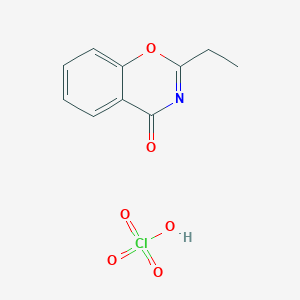
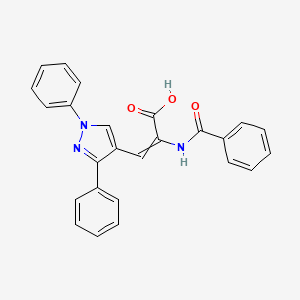
![Bicyclo[3.3.1]nonane-2-carbaldehyde](/img/structure/B14641664.png)
![6,6-Dichloro-3,3-dimethyl-3-silabicyclo[3.1.0]hexane](/img/structure/B14641672.png)

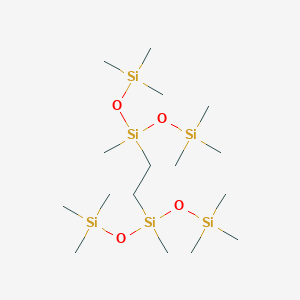

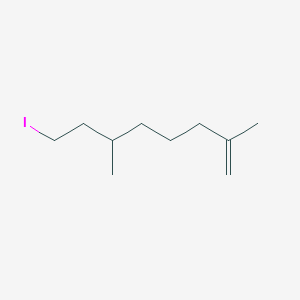
![Methyl (E)-3-[2-[2-[(E)-2-methoxycarbonylvinyl]phenyl]phenyl]prop-2-enoate](/img/structure/B14641696.png)

